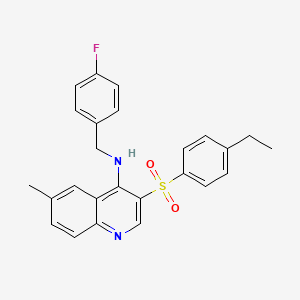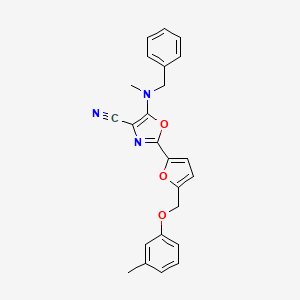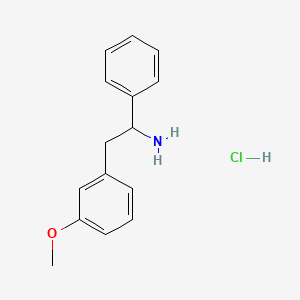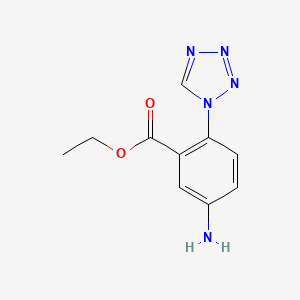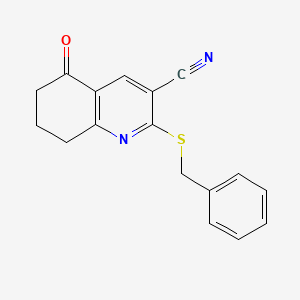
2-benzylsulfanyl-5-oxo-7,8-dihydro-6H-quinoline-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Quinolines are nitrogen-containing bicyclic compounds that are widely found throughout nature in various forms . They are utilized in the areas of medicine, food, catalysts, dyes, materials, refineries, electronics, etc . The quinoline nucleus is present in numerous biological compounds, e.g., antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, platelet-derived growth factor (PDGF) receptor tyrosine kinase (RTK) inhibitory, antiinflammatory, antioxidant, and anti-human immunodeficiency virus (HIV) agents .
Synthesis Analysis
Numerous synthetic routes have been developed for the synthesis of quinoline and its derivatives due to its wide range of biological and pharmacological activities . The quinoline ring has been generally synthesized by various conventional named reactions such as Skraup, Doebner-Von Miller, Pfitzinger, Friedlander, Conrad-Limpach, and Combes synthesis .Molecular Structure Analysis
Quinoline or 1-azanaphthalene or benzo[b]pyridine is an aromatic nitrogen-containing heterocyclic compound having a molecular formula of C9H7N . It participates in both electrophilic and nucleophilic substitution reactions .Chemical Reactions Analysis
Quinoline derivatives exhibit important biological activities, e.g., antimalarial , antimicrobial , antimycobacterial , antidepressant, anticonvulsant, antiviral , anticancer , antihypertensive, and antiinflammatory effects .Physical And Chemical Properties Analysis
Quinoline is a weak tertiary base, it forms salts with acids and exhibits reactions similar to benzene and pyridine .Applications De Recherche Scientifique
Photovoltaic Properties and Organic-Inorganic Photodiode Fabrication
The derivatives of quinoline, such as 2-Amino-6-ethyl-5-oxo-4-(3-Ph)-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile, have been explored for their photovoltaic properties and potential applications in organic-inorganic photodiode fabrication. These compounds exhibit rectification behavior and photovoltaic properties under dark and illumination conditions, suggesting their suitability for use in photodiodes. The presence of substitution groups like chlorophenyl improves diode parameters, indicating the impact of chemical modification on the performance of these materials in electronic devices (Zeyada, El-Nahass, & El-Shabaan, 2016).
Structural and Optical Properties
Research on the structural and optical properties of quinoline derivatives has revealed their polycrystalline nature in powder form and their transformation into nanocrystallites dispersed in an amorphous matrix upon thermal deposition. These properties are crucial for the development of thin films with potential applications in optoelectronic devices. Spectral measurements indicate no change in chemical bonds after deposition, and optical properties are determined based on spectrophotometer measurements, offering insights into the electronic transitions and energy gaps of these compounds (Zeyada, El-Nahass, & El-Shabaan, 2016).
Cytotoxic and Antiviral Agents
Quinoline derivatives have been evaluated for their in vitro anticancer activity, with some compounds showing considerable cytotoxic activity against human tumor cell lines. This suggests their potential as therapeutic agents in cancer treatment. Additionally, specific derivatives have exhibited significant antiviral activity against hepatitis-C virus, highlighting their potential in antiviral therapy (Faidallah, Khan, & Asiri, 2012).
Organic Synthesis Methods
Efficient methods for the synthesis of functionalized benzoquinolines have been developed, demonstrating the versatility of quinoline derivatives in organic synthesis. These methods involve regioselective synthesis and can be applied to the synthesis of various functionalized compounds, showcasing the adaptability of quinoline derivatives in chemical synthesis processes (Gattu, Basha, Bagdi, & Khan, 2016).
Spectroscopic Analysis and Quantum Chemical Studies
Quinoline derivatives have been characterized using various spectroscopic techniques, including FT-IR, NMR, and UV–visible spectroscopy. Quantum chemical calculations have provided insights into their molecular geometry, electronic properties, and nonlinear optical behavior. These studies are essential for understanding the physical and chemical properties of quinoline derivatives, which can be leveraged in the design of new materials and molecules with desired properties (Fatma, Bishnoi, & Verma, 2015).
Corrosion Inhibition
Quinoline derivatives have been investigated as corrosion inhibitors for mild steel in acidic media, demonstrating their potential as green corrosion inhibitors. These compounds exhibit high inhibition efficiency, attributed to their adsorption on the metal surface, which protects the metal from corrosive environments. This application highlights the potential of quinoline derivatives in extending the lifespan of metal structures and components in industrial settings (Singh, Srivastava, & Quraishi, 2016).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
2-benzylsulfanyl-5-oxo-7,8-dihydro-6H-quinoline-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2OS/c18-10-13-9-14-15(7-4-8-16(14)20)19-17(13)21-11-12-5-2-1-3-6-12/h1-3,5-6,9H,4,7-8,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVKPJQJDYSIFJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C(=N2)SCC3=CC=CC=C3)C#N)C(=O)C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Benzylsulfanyl)-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[[1-[(1,1-Dioxothiolan-3-yl)methyl]piperidin-4-yl]methyl]-2-methylquinazolin-4-one](/img/structure/B2858743.png)
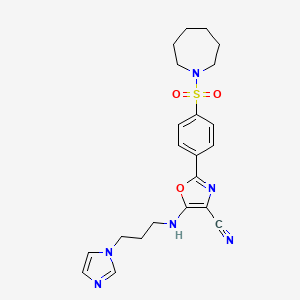
![2-[6-(furan-2-yl)pyridazin-3-yl]sulfanyl-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2858745.png)
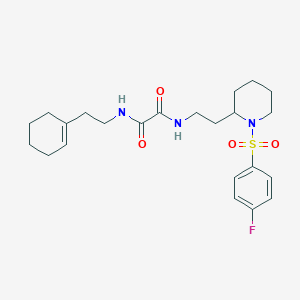
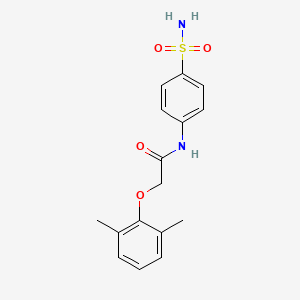

![4-(6-((2,4-dichloro-5-methylphenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-yl)morpholine](/img/structure/B2858750.png)

![N-[1-[6-(2-Methoxyphenyl)pyridazin-3-yl]azetidin-3-yl]-N,1,2-trimethylimidazole-4-sulfonamide](/img/structure/B2858752.png)
![2-(8-chloro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2858754.png)
